molecular formula C11H18BNO2S B1320466 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-thiazole CAS No. 859833-13-9

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-thiazole

Cat. No.: B1320466
CAS No.: 859833-13-9
M. Wt: 239.15 g/mol
InChI Key: AZYDPQHPHNHZPL-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (CAS 859833-13-9) is a high-purity organoboron reagent designed for advanced chemical synthesis and pharmaceutical research . This compound, with a molecular formula of C11H18BNO2S and a molecular weight of 239.14 g/mol, serves as a protected boronic acid derivative of the 2,4-dimethylthiazole heterocycle . Its primary research value lies in its application as a crucial building block in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process that allows for the efficient formation of carbon-carbon bonds between organic halides and organoboron compounds . This reactivity enables researchers to systematically functionalize the 5-position of the 2,4-dimethylthiazole scaffold, a structure of significant interest in medicinal chemistry and materials science. The compound is supplied as the pinacol ester, which offers enhanced stability compared to the corresponding boronic acid, simplifying handling and storage . The thiazole core is a privileged structure in drug discovery, frequently found in molecules with diverse biological activities. Therefore, this boronic ester is particularly valuable for constructing complex target molecules for screening and development, facilitating the exploration of structure-activity relationships . Researchers should note that this product is intended for Research Use Only and is not for diagnostic, therapeutic, or personal use. Proper laboratory procedures should be followed, as the compound may cause skin and eye irritation .

Properties

IUPAC Name

2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H18BNO2S/c1-7-9(16-8(2)13-7)12-14-10(3,4)11(5,6)15-12/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYDPQHPHNHZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594463
Record name 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
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Molecular Weight

239.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859833-13-9
Record name 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
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Record name 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
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Record name 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the dioxaborolane group. One common method includes:

    Formation of the Thiazole Ring: Starting with appropriate thioamide and α-haloketone precursors, the thiazole ring is formed through a cyclization reaction under acidic or basic conditions.

    Introduction of the Dioxaborolane Group: The thiazole intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, to introduce the dioxaborolane group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazoles.

    Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides for cross-coupling reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Dihydrothiazoles.

    Substitution: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound is utilized in the synthesis of various pharmaceutical agents. Its ability to form stable complexes with biological targets makes it a valuable intermediate in drug design. For instance, it has been involved in the development of anti-cancer agents by modifying existing thiazole frameworks to enhance bioactivity and selectivity against cancer cells .
  • Targeted Therapy :
    • Research has shown that derivatives of this compound can be designed to target specific enzymes or receptors involved in disease processes. The incorporation of boron into drug molecules can improve their pharmacokinetic properties and efficacy .

Materials Science Applications

  • Polymer Chemistry :
    • The compound serves as a building block for the synthesis of boron-containing polymers which exhibit unique thermal and mechanical properties. These materials are being explored for use in high-performance coatings and composites .
  • Optoelectronic Devices :
    • Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of boron into organic semiconductors can enhance charge transport and stability .

Agricultural Chemistry Applications

  • Pesticide Formulation :
    • 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-thiazole has been investigated for use in developing novel pesticides. Its ability to interact with plant systems can potentially lead to more effective pest control strategies with reduced environmental impact .
  • Fertilizer Enhancements :
    • The compound may also play a role in enhancing nutrient uptake in plants when used as an additive in fertilizers. Research indicates that boron compounds can improve plant growth and yield by facilitating better nutrient absorption .

Synthesis of Anticancer Agents

A study demonstrated the synthesis of a new class of anticancer agents using this compound as a key intermediate. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells .

Development of Boron-Based Polymers

In another study focusing on materials science applications, researchers synthesized a series of polymers incorporating this thiazole derivative. These polymers exhibited improved thermal stability and mechanical strength compared to traditional materials, indicating potential for industrial applications .

Mechanism of Action

The mechanism by which 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole exerts its effects depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boron atom facilitates the formation of carbon-carbon bonds through a palladium-catalyzed process. In biological systems, the thiazole ring may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Key Observations :

  • Commercial availability of the target compound at 97% purity implies optimized large-scale synthesis .

Cross-Coupling Reactivity

  • The pinacol boronate group enables participation in Suzuki-Miyaura reactions, forming biaryl or heteroaryl linkages. Reactivity trends:
    • Electron-withdrawing groups (e.g., methoxy in CAS: 1312765-17-5) increase boron electrophilicity, accelerating transmetallation .
    • Steric hindrance from substituents (e.g., phenyl in CAS: 690632-24-7) may slow reaction kinetics but improve regioselectivity .

Structural and Crystallographic Insights

  • Crystal Packing : Isostructural analogs (e.g., halogen-substituted thiazoles in ) exhibit similar conformations but differ in intermolecular interactions. For example, chloro vs. bromo substituents adjust van der Waals contacts without altering overall symmetry .
  • Planarity : The thiazole ring in the target compound is expected to be planar, with the dioxaborolane group oriented perpendicularly, as seen in related structures .

Biological Activity

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-thiazole is a synthetic compound with potential applications in medicinal chemistry. Its unique structure combines elements of thiazole and boron chemistry, which may contribute to its biological activity. This article reviews the biological activity of this compound based on recent studies, highlighting its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C11H19BN2O
  • Molecular Weight : 223.2 g/mol

The structure features a thiazole ring substituted with a dimethyl group and a boron-containing moiety. This structural configuration is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit notable antimicrobial properties. In particular:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 4 to 8 µg/mL against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium abscessus .
  • Antitubercular Activity : It exhibited potent activity against Mycobacterium tuberculosis strains with MIC values of 0.5–1.0 µg/mL, suggesting potential as an antitubercular agent .

Cytotoxicity and Cancer Activity

The compound's cytotoxic effects were evaluated in various cancer cell lines:

  • Cell Lines Tested : The compound was tested on MDA-MB-231 (triple-negative breast cancer) and MCF10A (non-cancer) cell lines.
  • IC50 Values : It showed an IC50 of 0.126 µM against MDA-MB-231 cells while having significantly less effect on MCF10A cells, indicating a selective cytotoxicity towards cancer cells .

The biological mechanisms underlying the activities of this compound include:

  • GSK-3β Inhibition : The compound has been linked to the inhibition of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various signaling pathways related to cancer and neuroinflammation .
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase in cancer cells, contributing to its antitumor effects .

Case Studies

Several case studies have demonstrated the efficacy of this compound in vivo:

  • Animal Models : In BALB/c nude mice models inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to control groups .
  • Toxicity Studies : Subacute toxicity studies showed acceptable safety profiles at high doses (up to 800 mg/kg), indicating its potential for further development as an anticancer agent .

Tables Summarizing Biological Activity

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntimicrobialStaphylococcus aureus4–8 µg/mL
AntitubercularMycobacterium tuberculosis0.5–1.0 µg/mL
CytotoxicityMDA-MB-2310.126 µM
CytotoxicityMCF10ANot significant

Q & A

Q. Q1. What are the established synthetic routes for 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole?

A common method involves lithiation-borylation of thiazole derivatives. For example, 2-(trimethylsilyl)-1,3-thiazole is treated with n-butyllithium at low temperatures (−78°C), followed by triisopropylborate and pinacol, yielding the boronate ester. This method achieves ~70% yield, with purity confirmed via 1^1H-NMR (δ = 1.27–1.38 ppm for pinacol methyl groups) and 13^{13}C-NMR (δ = 84.50 ppm for dioxaborolane carbons) . Alternative routes include Suzuki-Miyaura cross-coupling , where the boronate moiety enables coupling with aryl halides under palladium catalysis .

Q. Q2. How is structural validation performed for this compound?

Key techniques include:

  • NMR spectroscopy : Distinct 1^1H-NMR signals at δ = 8.33 and 8.99 ppm correspond to thiazole protons. 11^{11}B-NMR (if available) shows a peak near δ = 30 ppm for the boronate ester .
  • X-ray crystallography : Programs like SHELXL and OLEX2 refine crystal structures, with validation metrics (e.g., R-factors < 5%) ensuring accuracy .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content are compared to theoretical values (e.g., C: 61.76%, H: 8.23%, N: 5.37%) .

Advanced Synthetic Applications

Q. Q3. How can this compound be functionalized for drug discovery?

The boronate group enables direct C-H amidation . For example, reacting the thiazole with 2-((adamantan-1-yl)amino)-2-oxoacetic acid and (NH4_4)2_2S2_2O8_8 in DMSO at 50°C yields carboxamide derivatives (50% yield). This method avoids transition-metal catalysts, reducing metal contamination risks .

Q. Q4. What strategies optimize Suzuki-Miyaura cross-coupling with this boronate ester?

  • Catalyst selection : Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 are effective for aryl halide coupling.
  • Solvent/base systems : DME or THF with Cs2_2CO3_3 enhances reactivity .
  • Temperature control : Reactions typically proceed at 80–100°C, monitored by TLC or HPLC.

Material Science Applications

Q. Q5. How is this compound used in organic electronics?

It serves as a key intermediate in OLEDs . For example, coupling with carbazole or phenoxazine derivatives via Suzuki reactions produces electron-donor moieties for thermally activated delayed fluorescence (TADF) emitters. These materials exhibit high external quantum efficiency (>20%) in device testing .

Biological Activity and Computational Studies

Q. Q6. What computational methods predict its bioactivity?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like α-glucosidase or RAF kinases. Docking scores (e.g., −9.2 kcal/mol for kinase inhibition) guide experimental validation. Pharmacophore modeling further identifies critical interactions (e.g., hydrogen bonding with thiazole nitrogen) .

Q. Q7. Are there known contradictions in reported biological data?

Discrepancies in enzyme inhibition IC50_{50} values may arise from assay conditions (e.g., pH, substrate concentration). For example, α-glucosidase inhibition by thiazole-triazole hybrids varies by 10-fold across studies, necessitating standardized protocols .

Data Analysis and Troubleshooting

Q. Q8. How are conflicting synthetic yields resolved?

Divergent yields (e.g., 50% vs. 70% in amidation reactions) are analyzed via:

  • Reaction monitoring : In-situ IR or LC-MS identifies intermediates.
  • Purification optimization : Trituration with water vs. column chromatography impacts purity .

Q. Q9. What crystallographic challenges arise with this compound?

  • Disorder in the dioxaborolane ring : Refinement using SHELXL with ISOR restraints mitigates thermal motion artifacts.
  • Twinned crystals : SHELXE resolves pseudo-merohedral twinning via HKLF5 format .

Safety and Handling

Q. Q10. What safety protocols apply to boron-containing thiazoles?

  • Toxicity : Boronates are generally low-toxicity but require handling in fume hoods due to potential boronic acid release.
  • Storage : Under nitrogen at −20°C to prevent hydrolysis .

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